N,N,N',N'-tetrapropylpentanediamide
Description
N,N,N',N'-Tetrapropylpentanediamide (chemical formula: C₁₇H₃₄N₂O₂) is a diamide derivative with four propyl groups attached to the nitrogen atoms of a pentanediamide backbone. The compound’s lipophilic nature, conferred by its alkyl substituents, likely enhances its solubility in organic solvents and its utility in metal ion extraction processes .
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N,N,N',N'-tetrapropylpentanediamide |
InChI |
InChI=1S/C17H34N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-15H2,1-4H3 |
InChI Key |
XTANHGYWUMQICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves reacting ethylenediamine with propylamine to form the amide.
- The reaction can be represented as:
NH2CH2CH2NH2+4CH3CH2NH2→N,N,N’,N’-tetrapropylpentanediamide
- The compound can be purified by distillation with sodium.
- Industrial production methods may vary, but the basic synthetic approach remains consistent.
Chemical Reactions Analysis
- N,N,N’,N’-tetrapropylpentanediamide can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include oxidizing agents like potassium permanganate (for oxidation) and reducing agents like lithium aluminum hydride (for reduction).
- Major products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- In chemistry , this compound may serve as a building block for more complex molecules.
- In biology , it could be used in studies related to ligand-receptor interactions or as a model compound.
- In medicine , research might explore its potential as a drug candidate or probe for specific biological processes.
- In industry , applications could range from catalysis to materials science.
Mechanism of Action
- The exact mechanism by which N,N,N’,N’-tetrapropylpentanediamide exerts its effects would depend on its specific applications.
- It could interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N,N,N',N'-tetrapropylpentanediamide with structurally related diamides:
Key Differences and Functional Implications
Alkyl Chain Length and Lipophilicity
- Tetrapropyl vs. Tetrabutyl: The substitution of propyl with butyl groups increases molecular weight (298.47 vs.
- Tetrapropyl vs. Tetramethyl: Methyl substituents drastically lower lipophilicity (186.25 g/mol), making tetramethyl derivatives more water-soluble but less effective in nonpolar applications .
Backbone Modifications
- Unsaturation (But-2-enediamide) : The presence of a double bond in N,N,N',N'-tetrapropylbut-2-enediamide introduces conjugation, which may influence electronic properties and reactivity in photochemical or catalytic processes .
- Phosphonyl Integration : N,N,N'-Tetraisopropylformylphosphondiamide combines diamide and phosphonate functionalities, offering unique chelation capabilities for transition metals .
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